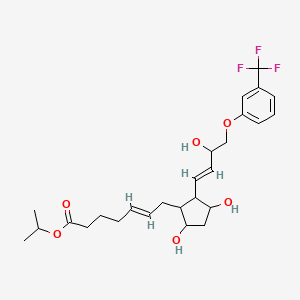

15(S)-Fluprostenol isopropyl ester

Descripción

Historical Context of Prostaglandin (B15479496) Research in Ocular Biology

The story of prostaglandins (B1171923) in ocular biology began in the 1930s with the initial extraction of these substances from seminal fluid. medscape.com However, their presence and activity in the eye were not investigated until the 1950s. In 1955, a biologically active substance was recovered from rabbit irides, initially named 'irin', which was later found to contain prostaglandins. medscape.com The availability of synthetic prostaglandins in the late 1960s was a pivotal moment, enabling detailed investigation into their effects on the eye. medscape.com

Early studies in the 1970s demonstrated that prostaglandins are synthesized in the iris and ciliary body and are released in response to various ocular insults. nih.gov Initial research showed that high concentrations of prostaglandins injected into the anterior chamber of rabbit eyes led to a breakdown of the blood-aqueous barrier and an elevation in intraocular pressure (IOP). medscape.com This pro-inflammatory and hypertensive effect initially suggested they would be unsuitable for ocular research aimed at pressure reduction. However, further investigation revealed a paradoxical dose-dependent effect. Landmark research later demonstrated that topical application of PGF2α at lower concentrations could, in fact, lower IOP. arvojournals.org This discovery shifted the direction of research, leading to the exploration of prostaglandins and their analogues as potential tools for studying ocular pressure regulation.

Evolution of Synthetic Prostaglandin F2α Analogues for Research

The discovery of PGF2α's IOP-lowering effect spurred the development of synthetic analogues to enhance this therapeutic potential while minimizing side effects. nih.gov Researchers sought to create molecules with higher selectivity for the FP receptor, which was identified as the primary mediator of the IOP-lowering effect through the uveoscleral outflow pathway. arvojournals.orgnih.gov

One of the first significant steps was the esterification of PGF2α, creating prodrugs like PGF2α-isopropyl ester. arvojournals.org This modification enhanced the compound's corneal penetration. Subsequent research focused on modifying the chemical structure of PGF2α to improve receptor affinity, selectivity, and metabolic stability. This led to the synthesis of a range of PGF2α analogues, each with unique properties and research applications. Compounds like latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075) became cornerstone tools in both clinical and academic research for studying the mechanisms of aqueous humor dynamics. nih.govfrontiersin.org These analogues are all agonists of the FP receptor and are widely used in research models to investigate the molecular signaling cascades involved in IOP regulation, including the role of matrix metalloproteinases in remodeling the extracellular matrix of the ciliary muscle. tandfonline.commedscape.com

Table 1: Key Prostaglandin F2α Analogues in Ocular Research

| Compound Name | Year of Introduction/Key Research | Primary Research Application |

|---|---|---|

| PGF2α-isopropyl ester | Late 1980s | Prototype for studying uveoscleral outflow. arvojournals.org |

| Latanoprost | 1996 | Investigating FP receptor-mediated IOP reduction and neuroprotection. nih.govnih.gov |

| Unoprostone | 1994 | Research on trabecular outflow mechanisms. nih.govnih.gov |

| Travoprost | ~2001 | Studies on FP receptor agonism and efficacy. frontiersin.orgcaymanchem.com |

| Bimatoprost | ~2001 | Research into prostamide pathways and eyelash growth (hypertrichosis). frontiersin.orgnih.gov |

| Tafluprost | ~2008 | Investigating fluorinated prostaglandin analogues and uveoscleral outflow. nih.govnih.gov |

Positioning of 15(S)-Fluprostenol Isopropyl Ester within Prostaglandin F2α Analogue Research Framework

This compound, also known as travoprost, is a highly potent and selective FP receptor agonist. caymanchem.com It is a synthetic analogue of PGF2α and is structurally characterized by the presence of a trifluoromethyl group on the phenoxy ring at the end of the omega chain. googleapis.com This modification confers high affinity and selectivity for the FP receptor. caymanchem.com

In the landscape of PGF2α analogue research, this compound is significant for its powerful effect on the FP receptor, making it a valuable tool for studying the downstream effects of maximal receptor activation. Research has shown that it is an isopropyl ester prodrug, which is hydrolyzed by esterases in the cornea to its biologically active free acid, fluprostenol (B1673476). caymanchem.comresearchgate.net

Academic research utilizing this compound has provided deeper insights into the mechanisms of IOP reduction. Studies have confirmed its action in increasing uveoscleral outflow by activating FP receptors in the ciliary muscle, which leads to the remodeling of the extracellular matrix. nih.govcaymanchem.com Furthermore, research has explored its effects on trabecular meshwork contractility, suggesting that FP receptor agonists like fluprostenol can inhibit endothelin-1-induced contractions, potentially contributing to its ocular hypotensive effect. arvojournals.org Its potent and selective nature makes this compound a standard reference compound in comparative studies and a critical tool for investigating the fibrotic processes in ocular tissues. For instance, it has been shown to attenuate the fibrotic effects of connective tissue growth factor in human trabecular meshwork cells. researchgate.net

Table 2: Research Profile of this compound

| Property | Finding in Academic Research | Citation |

|---|---|---|

| Chemical Class | Synthetic Prostaglandin F2α Analogue; Isopropyl Ester Prodrug | caymanchem.com |

| Active Metabolite | (+)-Fluprostenol (Travoprost Acid) | caymanchem.comresearchgate.net |

| Mechanism of Action | Selective FP Prostanoid Receptor Agonist | caymanchem.com |

| Key Research Finding | Induces phosphoinositide turnover in cells expressing the human ocular FP receptor with an EC50 value of 40.2 nM. | caymanchem.com |

| Primary Research Use | Investigating the role of FP receptor activation in aqueous humor outflow and trabecular meshwork biology. | nih.govarvojournals.org |

| Notable Research Area | Studied for its effects on eyelash growth (trichomegaly) and melanogenesis. | researchgate.netresearchgate.net |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Arachidonic acid |

| Bimatoprost |

| Carboprost |

| Cloprostenol (B1669231) |

| Endothelin-1 |

| Fluprostenol |

| Iloprost |

| Indomethacin |

| Latanoprost |

| Latanoprostene bunod |

| Leukotrienes |

| Platelet activating factor |

| Polyphloretin Phosphate |

| Prostaglandin D2 (PGD2) |

| Prostaglandin E2 (PGE2) |

| Prostaglandin F2α (PGF2α) |

| Prostaglandin H2 (PGH2) |

| Prostaglandin I2 (PGI2) |

| Prostacyclin |

| Sulprostone |

| Tafluprost |

| Thromboxane (TX) |

| Thromboxane A2 (TXA2) |

| Travoprost |

Structure

3D Structure

Propiedades

Fórmula molecular |

C26H35F3O6 |

|---|---|

Peso molecular |

500.5 g/mol |

Nombre IUPAC |

propan-2-yl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+ |

Clave InChI |

MKPLKVHSHYCHOC-RMMJCHCQSA-N |

SMILES isomérico |

CC(C)OC(=O)CCC/C=C/CC1C(CC(C1/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

SMILES canónico |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of 15 S Fluprostenol Isopropyl Ester

Chemical Synthesis Pathways for 15(S)-Fluprostenol Isopropyl Ester

The construction of the this compound molecule relies on a series of sophisticated organic reactions. These pathways are designed to build the characteristic cyclopentane (B165970) ring and its two side chains with the correct spatial arrangement of atoms.

Esterification Reactions in Prostaglandin (B15479496) Analog Synthesis

The final step in the synthesis of many prostaglandin analogs, including Fluprostenol (B1673476) isopropyl ester, is the esterification of the carboxylic acid group. Fluprostenol, the free acid, is converted to its isopropyl ester prodrug, known as travoprost (B1681362). google.comnih.gov This transformation is crucial as the ester form often enhances the molecule's ability to permeate biological membranes.

A common method for this esterification involves reacting the fluprostenol free acid with 2-iodopropane (B156323) in the presence of a base like cesium carbonate (Cs2CO3) in a suitable solvent mixture, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF). nih.gov This reaction proceeds via a nucleophilic substitution mechanism where the carboxylate anion attacks the isopropyl iodide, forming the isopropyl ester.

Stereoselective Synthesis Approaches for Prostaglandin Analogs

Achieving the correct stereochemistry is paramount in the synthesis of prostaglandins (B1171923), as different stereoisomers can have vastly different biological activities. The synthesis of this compound requires precise control at multiple chiral centers.

A foundational strategy in prostaglandin synthesis is the Corey lactone route. rsc.orgoup.com This pathway utilizes a key bicyclic intermediate, often referred to as the Corey lactone, which contains the correctly configured cyclopentane core. youtube.com This intermediate is then elaborated through a series of reactions to introduce the α- and ω-side chains. A critical step in this process is the stereoselective reduction of a ketone at the C-15 position to yield the desired alcohol. While various reducing agents can be employed, achieving high selectivity for the 15(S) configuration over the 15(R) epimer (found in travoprost) can be challenging.

More recently, chemoenzymatic strategies have emerged as powerful tools for the stereoselective synthesis of prostaglandins. nih.govrsc.orgsemanticscholar.orgresearchgate.netnih.govrsc.orgsemanticscholar.org These methods employ enzymes, such as ketoreductases (KREDs), to catalyze the reduction of the 15-keto intermediate with high diastereoselectivity. nih.govresearchgate.net By selecting the appropriate ketoreductase, the synthesis can be directed to favor the formation of the 15(S)-alcohol, leading to the desired 15(S)-Fluprostenol. nih.govresearchgate.net This biocatalytic approach offers advantages in terms of milder reaction conditions and superior stereoselectivity compared to traditional chemical methods. semanticscholar.org

Role of Lactones in Prostaglandin Analog Synthesis

Lactones are crucial intermediates in many synthetic routes to prostaglandins. The Corey lactone, a δ-lactone, is a cornerstone of the classical approach to these molecules. rsc.orgoup.comyoutube.comnih.gov The lactone functionality serves to protect the carboxylic acid group of the α-chain while the ω-chain is being constructed.

The synthesis typically involves the reduction of the lactone to a lactol (a hemiacetal), which is then subjected to a Wittig reaction to introduce the α-chain. youtube.com The use of lactone intermediates allows for a modular and convergent synthesis, where the cyclopentane core and the side chains can be synthesized separately and then combined. Furthermore, the rigid structure of the lactone helps to control the stereochemistry during subsequent transformations. In some synthetic variations, γ-lactones are also employed as key intermediates. researchgate.net

Synthesis and Characterization of Related Analogues and Deuterated Derivatives

The synthesis of related compounds, such as the 15-keto derivative and deuterated analogs, is important for understanding the metabolism, activity, and for use as analytical standards.

15-keto Fluprostenol Isopropyl Ester Synthesis and Occurrence as Impurity

15-keto Fluprostenol isopropyl ester is a significant compound in the context of Fluprostenol isopropyl ester. It can be synthesized by the oxidation of the 15-hydroxyl group of Fluprostenol isopropyl ester. This transformation can be achieved using various oxidizing agents.

This 15-keto derivative is also known to be a potential impurity in the final pharmaceutical product of travoprost. caymanchem.com Its presence can arise from the oxidation of the desired product during synthesis or storage. Furthermore, 15-keto Fluprostenol is a potential metabolite of Fluprostenol, formed in vivo by the action of enzymes like 15-hydroxyprostaglandin dehydrogenase. caymanchem.com Studies have also investigated the effects of 15-keto fluprostenol isopropyl ester on eyelash growth. researchgate.netnih.gov

| Compound | Molecular Formula | Relationship to this compound |

| 15-keto Fluprostenol isopropyl ester | C26H33F3O6 | Oxidation product and potential impurity/metabolite |

| Fluprostenol | C23H29F3O6 | The corresponding free carboxylic acid |

| Travoprost (15(R)-Fluprostenol isopropyl ester) | C26H35F3O6 | C-15 epimer |

Fluprostenol Isopropyl Ester-d4 in Research

Deuterated standards are essential tools in analytical chemistry, particularly for quantitative analysis using mass spectrometry. Fluprostenol Isopropyl Ester-d4 is a deuterated analog of Fluprostenol isopropyl ester that is used as an internal standard in research and quality control.

The synthesis of Fluprostenol Isopropyl Ester-d4 involves the introduction of four deuterium (B1214612) atoms into the molecule. This is typically achieved by using deuterated starting materials or reagents during the synthesis. The deuterated analog is chemically identical to the non-deuterated compound but has a higher mass, allowing it to be distinguished in a mass spectrometer. This enables accurate quantification of the non-deuterated analyte in complex matrices by correcting for variations in sample preparation and instrument response.

| Compound | Application |

| Fluprostenol Isopropyl Ester-d4 | Internal standard for quantitative analysis |

Synthesis and Characterization of Isomers and Epimers, including 15(R) Epimers

The stereochemistry at the C-15 position of the ω-side chain is a critical determinant of the biological activity of fluprostenol isopropyl ester. The two primary epimers at this position are the (15R)- and (15S)-isomers. 15(R)-Fluprostenol isopropyl ester, also known as travoprost, is a potent prostaglandin F2α analog. Conversely, this compound is often considered the "unnatural" epimer and is a common impurity found in commercial preparations of travoprost. caymanchem.com The synthesis and characterization of these epimers are crucial for ensuring the stereochemical purity and efficacy of the final active pharmaceutical ingredient.

The key step in differentiating the synthesis of the 15(R) and 15(S) epimers is the stereoselective reduction of the C-15 ketone of an enone intermediate. Both chemical and enzymatic methods have been developed to control the stereochemical outcome of this reduction.

Synthetic Methodologies

A significant challenge in the synthesis of travoprost is achieving high diastereoselectivity in the reduction of the C-15 keto group on the ω-side chain. Failure to do so results in the formation of the undesired 15(S) epimer, which requires difficult chromatographic separation. acs.org

Chemical Reduction: Traditional chemical reducing agents have been employed to generate the C-15 alcohol. One such reagent is (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl). However, this method can lead to insufficient diastereomeric excess, making the purification process to remove the 15(S) isomer challenging. acs.org More recent methods have utilized CBS-oxazaborolidine in combination with catecholborane as the reducing agent, which has been reported to achieve a diastereomeric excess of over 90%. google.comgoogle.com

Chemoenzymatic Reduction: To enhance stereoselectivity, chemoenzymatic strategies have been developed. These methods employ ketoreductases (KREDs) to catalyze the diastereoselective reduction of the enone precursor. This biocatalytic approach has been shown to be highly effective, achieving diastereomeric ratios of up to 99:1 in favor of the desired 15-hydroxyl epimer. rsc.org The configuration of the newly formed stereocenter can be confirmed by comparison to products from established chemical reduction methods like those using (-)-DIP-Cl. nih.gov

Purification and Separation of Epimers

Regardless of the synthetic route, the presence of the unwanted 15-epimer necessitates robust purification strategies. The removal of the 15(S)-epimer from the desired 15(R)-epimer is often accomplished through chromatographic techniques such as medium pressure liquid chromatography (MPLC) or preparative high-performance liquid chromatography (HPLC). google.commdpi.com An alternative strategy involves the crystallization of intermediates. For instance, after protecting the diol functionalities, the desired diastereomer can sometimes be selectively crystallized, leaving the unwanted epimer in the mother liquor. google.comgoogle.com

Characterization

The definitive identification and differentiation of the 15(R) and 15(S) epimers rely on a combination of spectroscopic and chromatographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for full characterization. fcad.com HPLC is a fundamental tool for separating the diastereomers and assessing the diastereomeric purity of a sample. mdpi.comnih.gov

Below is a table summarizing the key identifying information for this compound and its 15-keto precursor.

| Property | This compound | 15-keto Fluprostenol isopropyl ester |

| Synonym | 15-epi Travoprost fcad.comnih.gov | 15-keto Travoprost caymanchem.com |

| Molecular Formula | C₂₆H₃₅F₃O₆ caymanchem.com | C₂₆H₃₃F₃O₆ caymanchem.com |

| Molecular Weight | 500.6 g/mol caymanchem.com | 498.5 g/mol caymanchem.com |

| Appearance | Yellow Oil fcad.com | Solution in methyl acetate (B1210297) caymanchem.com |

| Identification Methods | ¹H NMR, MS, HPLC fcad.com | UV/Vis Spectroscopy (λₘₐₓ: 224 nm) caymanchem.com |

| Chemical Name | (5Z,13E)-(9S,11R,15S)-9,11,15-Trihydroxy-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester fcad.com | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid, 1-methylethyl ester caymanchem.com |

| InChI Key | MKPLKVHSHYCHOC-AURHPGDUSA-N caymanchem.com | KSDDYCRRTVADFZ-OHDKTVHDSA-N caymanchem.com |

Molecular and Cellular Mechanisms of Action Research of 15 S Fluprostenol Isopropyl Ester

Pro-drug Activation and Metabolic Transformation to Active Species

15(S)-Fluprostenol isopropyl ester is recognized as a prodrug, a pharmacologically inactive compound that is converted into an active form within the body. bertin-bioreagent.comsigmaaldrich.com This activation is a critical step for its therapeutic effects. The primary active metabolite is its corresponding free acid, 15(S)-Fluprostenol. caymanchem.comcaymanchem.com

Enzymatic Hydrolysis Pathways in Ocular Tissues

Upon administration, this compound undergoes enzymatic hydrolysis, primarily in the cornea. bertin-bioreagent.comnih.gov Esterases present in ocular tissues cleave the isopropyl ester group from the parent molecule. bertin-bioreagent.comnih.gov This biotransformation process is essential for the generation of the pharmacologically active free acid. bertin-bioreagent.comnih.gov

Identification and Characterization of Active Metabolites, e.g., Fluprostenol (B1673476) Free Acid

The active metabolite of this compound is 15(S)-Fluprostenol, also known as fluprostenol free acid. caymanchem.comcaymanchem.comnih.gov This active form is an analogue of prostaglandin (B15479496) F2α. nih.gov While 15(S)-Fluprostenol is the active compound, it is the 15(R) epimer, fluprostenol, that demonstrates higher potency as an FP receptor agonist. caymanchem.comcaymanchem.com The inversion of stereochemistry at the C-15 position in prostaglandins (B1171923) used for ocular conditions is generally associated with a significant reduction in potency, potentially by as much as 100-fold. bertin-bioreagent.com

Prostanoid Receptor Target Identification and Validation

The therapeutic effects of the active metabolite of this compound are mediated through its interaction with prostanoid receptors, specifically the prostaglandin F receptor (FP receptor). bertin-bioreagent.comarvojournals.org

FP Prostanoid Receptor Agonism and Binding Affinity

Fluprostenol, the active free acid, is a potent and selective agonist for the FP prostanoid receptor. sigmaaldrich.comcaymanchem.com It demonstrates a high binding affinity for this receptor, which is crucial for its pharmacological activity. caymanchem.comrndsystems.com Studies have shown that fluprostenol effectively inhibits the binding of prostaglandin F2α to both human and rat FP receptors, with IC50 values of 3.5 nM and 7.5 nM, respectively. caymanchem.com Furthermore, fluprostenol stimulates intracellular calcium mobilization in cells expressing cloned human ocular FP receptors, with an EC50 value of 17.5 nM. rndsystems.com

Interactive Table: Binding Affinity and Agonist Potency of Fluprostenol

| Parameter | Species/Cell Line | Value |

| IC50 (PGF2α Binding Inhibition) | Human FP Receptor | 3.5 nM |

| IC50 (PGF2α Binding Inhibition) | Rat FP Receptor | 7.5 nM |

| EC50 (Intracellular Ca2+ Mobilization) | Cloned Human Ocular FP Receptors | 17.5 nM |

| EC50 (Intracellular Ca2+ Mobilization) | Rat A7r5 Cells | 19.1 nM |

| EC50 (Intracellular Ca2+ Mobilization) | Mouse 3T3 Cells | 37.3 nM |

| Ki | FP Prostaglandin Receptor | 49.9 nM |

Receptor Selectivity Profiling against other Prostanoid Receptors (e.g., DP, EP1, EP3, EP4, IP, TP)

The selectivity of a drug for its target receptor over other related receptors is a key determinant of its therapeutic profile. Prostanoid receptors are a family of G-protein coupled receptors that are classified into five main types: DP, EP, FP, IP, and TP. sigmaaldrich.com The EP receptors are further subdivided into EP1, EP2, EP3, and EP4. sigmaaldrich.com

Fluprostenol is considered a highly selective FP receptor agonist. sigmaaldrich.comguidetopharmacology.org While comprehensive quantitative data on its binding or functional activity at all other prostanoid receptors is not extensively detailed in the provided search results, the literature consistently emphasizes its selectivity for the FP receptor. sigmaaldrich.comguidetopharmacology.org For instance, one study notes that fluprostenol is a selective FP agonist, implying weaker interactions with other prostanoid receptors like DP and IP. sigmaaldrich.com Another study characterizes the potent excitatory actions of fluprostenol at FP-receptors, while distinct agonists were used to characterize DP, IP, and TP receptors in the same tissue, suggesting a lack of significant cross-reactivity of fluprostenol at these other receptors. manchester.ac.uknih.gov

Intracellular Signaling Pathways Mediated by Receptor Activation (e.g., Phosphoinositide Turnover, Intracellular Ca2+ Mobilization)

The activation of the FP receptor by its agonists, such as the active metabolite of this compound, initiates a cascade of intracellular signaling events. Research has demonstrated that fluprostenol, a selective FP receptor agonist, stimulates phospholipase C (PLC) and induces the mobilization of intracellular calcium ([Ca2+]i) in cultured human myometrial cells. nih.gov This activation of PLC leads to the generation of inositol (B14025) phosphates and a subsequent, concentration-dependent increase in [Ca2+]i. nih.gov

Studies suggest that the FP receptor is coupled to the Gq family of G proteins to mediate PLC activation, as these effects were not affected by pertussis toxin treatment. nih.gov The affinity of the FP receptor for fluprostenol was observed to be higher when measuring PLC activation compared to the increase in [Ca2+]i. nih.gov Further research has confirmed that travoprost (B1681362) acid (the active form of travoprost, also known as (+)-fluprostenol) potently stimulates the mobilization of intracellular Ca2+ via endogenous FP receptors in various cell lines, including rat A7r5 cells, mouse 3T3 cells, and cells with cloned human ocular FP receptors. nih.gov The stimulation of phosphoinositide (PI) turnover is a key indicator of this pathway's activation. nih.govglpbio.com

The table below summarizes the functional activity of travoprost acid, the active metabolite of the related compound travoprost, in stimulating intracellular calcium mobilization in different cell types.

| Compound | Cell Line | Receptor Species | Functional Assay | EC₅₀ (nM) |

| Travoprost Acid | A7r5 | Rat | [Ca2+]i Mobilization | 17.5 - 37 |

| Travoprost Acid | 3T3 | Mouse | [Ca2+]i Mobilization | 17.5 - 37 |

| Travoprost Acid | Cloned Human Ocular | Human | [Ca2+]i Mobilization | 17.5 - 37 |

This data is based on research on travoprost acid, a potent FP receptor agonist structurally related to 15(S)-fluprostenol. nih.gov

Antagonist-mediated Receptor Characterization and Functional Blockade (e.g., using AL-8810)

The characterization of the FP receptor and the confirmation of its role in mediating the effects of agonists like fluprostenol have been significantly advanced by the use of selective antagonists. AL-8810 is a novel prostaglandin F2α analog that functions as a potent and selective antagonist at the FP receptor. glpbio.comnih.gov It has been instrumental in delineating the signaling pathways activated by FP receptor agonists. nih.govnih.gov

AL-8810 exhibits the properties of a competitive antagonist. nih.govnih.gov When tested against the potent and selective FP receptor agonist fluprostenol, AL-8810 produced parallel rightward shifts in the agonist's concentration-response curves without significantly suppressing the maximum response, which is characteristic of competitive antagonism. nih.gov In A7r5 rat thoracic aortic smooth muscle cells, AL-8810 was shown to concentration-dependently antagonize the response to fluprostenol. nih.gov The antagonist activity of AL-8810 has also been demonstrated in human trabecular meshwork cells, where it effectively blocked the PI turnover induced by (±) fluprostenol. glpbio.com

Importantly, AL-8810 is highly selective for the FP receptor. Even at high concentrations, it does not significantly inhibit the functional responses of other prostanoid receptor subtypes such as TP, DP, EP₂, and EP₄, nor does it antagonize the V₁-vasopressin receptor, which is also coupled to phospholipase C. nih.gov This selectivity makes AL-8810 an invaluable pharmacological tool for specifically studying FP receptor-mediated functions. nih.gov The agonist effects of travoprost acid on intracellular calcium mobilization have been shown to be concentration-dependently blocked by AL-8810. nih.gov

The table below details the inhibition parameters of AL-8810 against fluprostenol-induced responses in different cell models.

| Antagonist | Agonist | Cell Line | Inhibition Parameter | Value |

| AL-8810 | Fluprostenol | A7r5 Rat Aortic Smooth Muscle | pA₂ | 6.68 ± 0.23 |

| AL-8810 | Fluprostenol | A7r5 Rat Aortic Smooth Muscle | Kᵢ (nM) | 426 ± 63 |

| AL-8810 | Fluprostenol | Swiss Mouse 3T3 Fibroblasts | pA₂ | 6.34 ± 0.09 |

| AL-8810 | (±) Fluprostenol | Human Trabecular Meshwork | Kᵢ (µM) | 2.56 ± 0.62 |

This data illustrates the specific antagonist effect of AL-8810 on FP receptor activation by fluprostenol. glpbio.comnih.gov

Preclinical Pharmacological Research of 15 S Fluprostenol Isopropyl Ester

In Vitro Pharmacological Studies in Cellular Models

In the realm of preclinical research, in vitro studies utilizing cellular models provide foundational insights into the pharmacological activity of novel compounds. For 15(S)-Fluprostenol isopropyl ester, a synthetic analogue of prostaglandin (B15479496) F2α, these studies have been instrumental in characterizing its interactions with key cellular targets and pathways, particularly those relevant to its therapeutic application in ophthalmology.

Human Trabecular Meshwork (h-TM) Cell Responses to Prostaglandin Analogues

The human trabecular meshwork (h-TM) is a critical tissue in the regulation of aqueous humor outflow and, consequently, intraocular pressure (IOP). Prostaglandin analogues are known to lower IOP by increasing uveoscleral outflow, and their effects on the trabecular meshwork are an area of active investigation.

Studies on h-TM cells have shown that prostaglandin analogues can induce changes in gene expression that may alter the extracellular matrix and influence outflow facility. For instance, treatment of h-TM cells with prostaglandin analogues has been shown to upregulate the expression of genes such as IGF1 and fibroleukin. arvojournals.org These changes are thought to contribute to the remodeling of the extracellular matrix, potentially leading to increased aqueous humor outflow. arvojournals.orgnih.gov Specifically, increased levels of matrix metalloproteinases (MMPs), such as MMP-1, -3, and -9, have been observed in response to some prostaglandin analogues, which can degrade extracellular matrix components and reduce outflow resistance. nih.gov While direct studies on this compound in h-TM cells are not extensively detailed in the provided results, the general findings for prostaglandin F2α analogues provide a strong rationale for its mechanism of action. The cellular responses in h-TM cells appear to be specific to the cell type, suggesting that the effects of these analogues are influenced by the unique transcriptional factors present in these cells. arvojournals.orgarvojournals.org

Table 1: Gene Expression Changes in Human Trabecular Meshwork (h-TM) Cells Treated with Prostaglandin Analogues

| Gene | Change in Expression | Potential Effect on Outflow |

| IGF1 | Upregulated | May increase outflow through the trabecular meshwork. arvojournals.org |

| Fibroleukin | Upregulated | May influence extracellular matrix and increase outflow. arvojournals.org |

| TNFSF10 | Increased | May influence cellular metabolism. arvojournals.org |

| Promelanosome-concentrating hormone | Increased | May influence cellular metabolism. arvojournals.org |

| Myocilin | Decreased in some samples | - |

HEK293 Cell Studies for FP Receptor Activity

To determine the specific receptor interactions of this compound, researchers have utilized human embryonic kidney (HEK293) cells engineered to express specific prostanoid receptors. These cellular models provide a clean system to assess the potency and selectivity of a compound for its intended target.

Fluprostenol (B1673476) isopropyl ester, the parent compound of the 15(S) isomer, has been shown to be a potent agonist at the human prostaglandin F (FP) receptor. In HEK293 cells expressing the human ocular FP receptor, fluprostenol isopropyl ester induced phosphoinositide turnover with an EC50 value of 40.2 nM. caymanchem.combiocompare.comglpbio.cn This indicates a strong activation of the FP receptor signaling pathway. While specific data for the 15(S) epimer's activity in this assay is not available in the provided search results, it is known to be the unnatural C-15 epimer of travoprost (B1681362) (fluprostenol isopropyl ester). cvmh.frscbt.com Generally, inversion of the stereochemistry at the C-15 position of ocular hypotensive prostaglandins (B1171923) is expected to lower the potency. cvmh.fr The active metabolite, 15(S)-fluprostenol, is a potential agonist at FP receptors, albeit with likely lower potency than the 15(R) epimer, fluprostenol. caymanchem.com

In Vivo Pharmacological Studies in Non-Human Animal Models

Following in vitro characterization, the pharmacological effects of this compound are further evaluated in living organisms. Non-human primate models are particularly valuable for ophthalmic drug development due to the anatomical and physiological similarities of their eyes to human eyes.

Ocular Hypotensive Efficacy in Primate Models (e.g., Cynomolgus Monkeys)

Cynomolgus monkeys are a standard and widely used model for evaluating the intraocular pressure (IOP)-lowering efficacy of new glaucoma medications. nih.gov Studies in these animals have been crucial in demonstrating the therapeutic potential of fluprostenol isopropyl ester.

Topical application of fluprostenol isopropyl ester has been shown to effectively reduce IOP in a cynomolgus monkey model of ocular hypertension. caymanchem.combiocompare.comglpbio.cn This ocular hypotensive effect is a key indicator of its potential clinical utility. Comparative studies in cynomolgus monkeys have also been used to evaluate the relative efficacy of different prostaglandin analogues. For instance, some monkeys may exhibit a low response to one prostaglandin analogue, such as latanoprost (B1674536), but show a significant IOP reduction when switched to another, like tafluprost. nih.gov This highlights the importance of having a variety of prostaglandin analogues available for glaucoma treatment. While specific efficacy data for the 15(S) isomer is not detailed, the potent ocular hypotensive activity of the parent compound, fluprostenol isopropyl ester, in this relevant animal model provides a strong basis for its development. selcukmedj.org

Table 2: Ocular Hypotensive Efficacy of Prostaglandin Analogues in Cynomolgus Monkeys

| Compound | Model | Key Finding |

| Fluprostenol isopropyl ester | Ocular hypertension | Reduces intraocular pressure. caymanchem.combiocompare.comglpbio.cn |

| Latanoprost | Normotensive and glaucomatous | Reduces IOP; some monkeys identified as low-responders. nih.govselcukmedj.org |

| Tafluprost | Latanoprost low-responder | Effective in reducing IOP in monkeys with a low response to latanoprost. nih.gov |

Comparative Ocular Studies in Various Animal Species (e.g., Cats, Rabbits, Dogs)

Preclinical research has utilized various animal models to investigate the ocular effects of prostaglandin analogues, including this compound and its related compounds. The selection of appropriate animal models is crucial for extrapolating results to human ocular pharmacology. arvojournals.org

Cats have been identified as a particularly sensitive species for studying the miotic (pupil-constricting) effects of prostaglandin F2α (PGF2α) and its esters. arvojournals.org In conscious cats, topical application of fluprostenol isopropyl ester induced a marked and dose-dependent miosis. caymanchem.commedchemexpress.com This response in cats suggests the involvement of the FP prostanoid receptor in mediating miosis. arvojournals.org Studies have also noted that cats can exhibit signs of ocular discomfort with some prostaglandin analogues. arvojournals.org

Rabbits , specifically New Zealand albino rabbits, are another common model in ocular research. arvojournals.orgmedchemexpress.com However, the rabbit eye is known to react atypically to prostaglandins, often with a paradoxical increase in intraocular pressure due to a breakdown of the blood-aqueous barrier. arvojournals.org For this reason, while rabbits are used for studying aspects like ocular irritation, they are generally not the preferred model for evaluating the intraocular pressure-lowering effects of prostaglandin analogues intended for human use. arvojournals.orgnih.govnih.govarvojournals.org One study found that travoprost, a formulation of fluprostenol isopropyl ester, produced a lower incidence of ocular irritation in New Zealand albino rabbits compared to PGF2α isopropyl ester. medchemexpress.com

Dogs are also utilized in ocular research. arvojournals.org Similar to cats, dogs are sensitive to the miotic effects of PGF2α and its esters. arvojournals.org

Monkeys , particularly cynomolgus monkeys, are considered a more predictive model for the intraocular pressure-lowering effects of prostaglandins in humans. arvojournals.org While young, healthy monkeys have relatively low baseline intraocular pressure, they are still valuable for confirming the efficacy of these compounds. arvojournals.org In ocular hypertensive monkeys, fluprostenol isopropyl ester has demonstrated significant reductions in intraocular pressure. medchemexpress.com

The table below summarizes the comparative ocular responses to prostaglandin analogues in different animal species based on preclinical findings.

| Animal Species | Primary Ocular Response Studied | Key Findings |

| Cats | Miosis, Ocular Discomfort | Highly sensitive to miotic effects of PGF2α esters. arvojournals.orgcaymanchem.commedchemexpress.com Can exhibit signs of ocular discomfort. arvojournals.org |

| Rabbits | Ocular Irritation, Atypical IOP response | Atypical reaction to prostaglandins, often showing an increase in IOP. arvojournals.org Used to assess ocular irritation. medchemexpress.com |

| Dogs | Miosis | Sensitive to the miotic effects of PGF2α esters. arvojournals.org |

| Monkeys | Intraocular Pressure (IOP) Reduction | Considered a predictive model for human IOP response. arvojournals.org Fluprostenol isopropyl ester effectively lowers IOP. medchemexpress.com |

Investigation of Miosis Induction in Animal Models

The induction of miosis, or constriction of the pupil, is a notable pharmacological effect of certain prostaglandin analogues. Animal models, particularly cats, have been instrumental in characterizing this response.

Topical ocular application of fluprostenol isopropyl ester in conscious cats results in a pronounced miotic effect. medchemexpress.com This response has been shown to be dose-dependent, with increasing concentrations of the compound leading to a greater degree of pupil constriction. caymanchem.com The miotic effect observed in cats is believed to be mediated by the FP prostanoid receptor. arvojournals.org

Interestingly, research with different epimers of PGF2α-isopropyl ester in cats has demonstrated a separation of the miotic and intraocular pressure-reducing effects. arvojournals.org This suggests that the structural characteristics of the prostaglandin analogue can selectively influence its pharmacological activity profile. arvojournals.org

The table below details the findings related to miosis induction with fluprostenol isopropyl ester in an animal model.

| Animal Model | Compound | Observed Effect | Key Finding |

| Conscious Cats | Fluprostenol isopropyl ester | Marked Miosis | The miotic effect is dose-dependent. caymanchem.commedchemexpress.com |

Neuroprotective Effects in Animal Models of Brain Injury (e.g., TBI, Kainic Acid-induced seizures)

While the primary focus of fluprostenol isopropyl ester research has been on its ocular effects, the broader therapeutic potential of compounds that modulate inflammatory and excitotoxic pathways is an area of active investigation. Preclinical models of traumatic brain injury (TBI) and kainic acid-induced seizures are standard tools for evaluating the neuroprotective potential of various agents. nih.govnih.gov

Traumatic Brain Injury (TBI) models in rodents are used to simulate the complex pathological cascade that occurs after a head injury. nih.govnih.gov These models allow researchers to study mechanisms of neuronal damage and to test the efficacy of potential neuroprotective drugs. nih.gov While specific studies on the direct neuroprotective effects of this compound in TBI models are not extensively documented in the provided search results, the known involvement of inflammatory processes in TBI pathology suggests a potential area for future investigation. nih.gov

Kainic acid-induced seizures in animal models, such as mice and rats, are used to study the mechanisms of excitotoxicity and neuronal damage associated with epilepsy. nih.govnih.govnih.gov Kainic acid, a glutamate (B1630785) analog, induces seizures and subsequent neurodegeneration, providing a platform to test neuroprotective strategies. nih.govnih.gov Research has shown a link between status epilepticus induced by kainic acid and oxidative stress, leading to neuronal cell death and cognitive impairment. nih.govfrontiersin.org Agents with antioxidant properties have demonstrated protective effects in these models. nih.gov Although direct studies with this compound in this specific context were not found, the investigation of its potential to mitigate excitotoxic and oxidative damage represents a plausible avenue for future preclinical research.

| Animal Model | Type of Brain Injury | Purpose of Model | Potential Relevance for this compound |

| Rodents | Traumatic Brain Injury (TBI) | To study mechanisms of neuronal damage and evaluate neuroprotective agents. nih.govnih.gov | Investigation of anti-inflammatory properties. |

| Mice, Rats | Kainic Acid-Induced Seizures | To study excitotoxicity, neurodegeneration, and test neuroprotective compounds. nih.govnih.govnih.govnih.gov | Exploration of potential to mitigate excitotoxic and oxidative damage. |

Structure Activity Relationship Sar Studies of 15 S Fluprostenol Isopropyl Ester and Analogues

Influence of the Isopropyl Ester Moiety on Corneal Penetration and Prodrug Functionality

Prostaglandin (B15479496) F2α analogues in their free acid form are potent biological agents but exhibit poor corneal penetration due to their hydrophilic nature. To overcome this, a common and effective strategy is the use of an isopropyl ester moiety, which converts the molecule into a more lipophilic prodrug. epa.gov This is the case for 15(S)-Fluprostenol isopropyl ester, also known as travoprost (B1681362). The isopropyl ester group significantly enhances the molecule's ability to permeate the cornea. epa.govwikipedia.org

Once the prodrug crosses the cornea, it is rapidly hydrolyzed by esterase enzymes present in the corneal tissue back to its biologically active free acid form, travoprost acid. researchgate.netophed.netnih.gov This enzymatic conversion is crucial for the drug's efficacy, as the free acid is the form that binds to and activates the prostaglandin F (FP) receptors. researchgate.net Studies have shown that the hydrolysis of the isopropyl ester is a rapid process. For instance, following topical ocular administration in humans, peak plasma concentrations of travoprost free acid are reached within 30 minutes. ophed.net

Table 1: Corneal Permeability and Hydrolysis of Prostaglandin Analogues

| Compound | Form | Corneal Permeability | Hydrolysis |

| Prostaglandin F2α (PGF2α) | Free Acid | Poor | Not applicable |

| PGF2α Isopropyl Ester | Prodrug | Enhanced | Rapidly hydrolyzed by corneal esterases |

| Travoprost | Prodrug (Isopropyl Ester) | Enhanced | Rapidly hydrolyzed to travoprost acid |

| Latanoprost (B1674536) | Prodrug (Isopropyl Ester) | Enhanced | Rapidly hydrolyzed to latanoprost acid |

This table is generated based on information from multiple sources. epa.govwikipedia.orgresearchgate.netophed.netnih.govnih.gov

Stereochemical Implications of the C-15 Position on Biological Activity

The stereochemistry at the C-15 position of prostaglandin F2α analogues is a critical determinant of their biological activity. Naturally occurring prostaglandins (B1171923) possess a hydroxyl group at the C-15 position in the S-configuration. However, this compound is the unnatural C-15 epimer of travoprost, meaning it has the opposite stereochemistry at this position. nih.gov

Research has consistently shown that the (15S)-hydroxyl group is crucial for the bioactivity of prostaglandins. nih.gov Altering this configuration, as in the case of 15-epi-PGE2 methyl ester, can lead to a compound that acts as a competitive antagonist to the natural prostaglandin. nih.gov While specific quantitative data on the binding affinity of the 15(S)-epimer of fluprostenol (B1673476) is limited in the provided search results, the general principle in prostaglandin SAR is that the 15(R) configuration, as found in active analogues like fluprostenol, is essential for potent agonist activity at the FP receptor. The 15(S) epimers are generally found to be less active. nih.gov

Significance of the Trifluoromethylphenyl Group for Receptor Affinity and Selectivity

The presence of a trifluoromethylphenyl group in the omega chain of this compound (travoprost) is a key structural feature that significantly influences its interaction with the FP receptor. This modification contributes to travoprost acid's high affinity and remarkable selectivity for the FP receptor over other prostanoid receptors (DP, EP1, EP3, EP4, IP, and TP). researchgate.netresearchgate.netnih.govarvojournals.org

Studies have demonstrated that travoprost acid is the most FP-receptor-selective compound among several tested ocular hypotensive prostaglandin analogues. nih.gov The trifluoromethylphenyl group is believed to provide additional binding interactions within the receptor pocket, thereby enhancing both affinity and selectivity. The table below presents the receptor binding affinities (Ki values) of travoprost acid for various prostanoid receptors, highlighting its selectivity.

Table 2: Receptor Binding Affinities (Ki, nM) of Travoprost Acid

| Receptor | Ki (nM) |

| FP | 35 ± 5 |

| DP | 52,000 |

| EP1 | 9,540 |

| EP3 | 3,501 |

| EP4 | 41,000 |

| IP | >90,000 |

| TP | 121,000 |

Data from Sharif NA, et al. J Ocul Pharmacol Ther. 2003. nih.gov

Comparative Pharmacological Profiling with Other Prostaglandin F2α Analogues

A comprehensive understanding of the SAR of this compound (travoprost) is gained by comparing its pharmacological profile with other widely used PGF2α analogues, namely latanoprost, bimatoprost (B1667075), and cloprostenol (B1669231). These comparisons typically focus on their potency as FP receptor agonists and their clinical efficacy in lowering intraocular pressure (IOP).

Travoprost acid has been shown to be a potent and full agonist at the FP receptor. researchgate.net In functional assays, travoprost acid consistently demonstrates high potency, often greater than that of latanoprost acid and bimatoprost acid. nih.govarvojournals.org For instance, in human trabecular meshwork cells, the rank order of potency (EC50) for stimulating phosphoinositide turnover was travoprost acid > cloprostenol > (±)-fluprostenol > latanoprost acid > bimatoprost acid. epa.govarvojournals.org

Clinically, travoprost, latanoprost, and bimatoprost are all effective in lowering IOP. ophed.netnih.govresearchgate.netnih.gov While some studies suggest comparable efficacy among the three, others have reported slight differences in IOP reduction at specific time points. nih.govresearchgate.netnih.gov For example, one study found that at 1 week, travoprost lowered IOP more than latanoprost and bimatoprost, while at 3 months, bimatoprost was more effective than travoprost. nih.gov Another meta-analysis concluded that travoprost 0.004% appears to be equivalent to other prostaglandin analogues like bimatoprost and latanoprost in its IOP-lowering effect. nih.gov The tables below provide a comparative overview of the pharmacological data for these analogues.

Table 3: Comparative FP Receptor Agonist Potency (EC50, nM) in Human Trabecular Meshwork Cells

| Compound (Free Acid) | EC50 (nM) |

| Travoprost Acid | 2.4 ± 0.7 |

| Cloprostenol | 4.5 ± 1.3 |

| (±)-Fluprostenol | 10.8 ± 2.1 |

| Latanoprost Acid | 34.7 ± 2.4 |

| Bimatoprost Acid | 112 ± 55 |

| PGF2α | 120 ± 26 |

Data from Sharif NA, et al. Invest Ophthalmol Vis Sci. 2003. epa.govarvojournals.org

Table 4: Comparative Intraocular Pressure (IOP) Reduction by Prostaglandin Analogues in Clinical Studies

| Drug | Baseline IOP (mmHg) | IOP Reduction at 12 Weeks (mmHg) |

| Latanoprost 0.005% | 25.7 | 8.6 ± 0.3 |

| Bimatoprost 0.03% | 25.7 | 8.7 ± 0.3 |

| Travoprost 0.004% | 25.5 | 8.0 ± 0.3 |

Data from Parrish RK, et al. Am J Ophthalmol. 2003. ophed.netnih.gov

Structure-Activity Relationships of Omega Chain Modifications

Modifications to the omega chain of PGF2α analogues play a crucial role in determining their potency and receptor profile. nih.gov The introduction of a phenyl ring into the omega chain, as seen in many synthetic analogues, can significantly alter the compound's biological activity. nih.govnih.gov

For instance, the position of the benzene (B151609) ring is important. Studies on 17-phenyl-18,19,20-trinor PGF2α-isopropyl ester showed it to have a much higher therapeutic index than PGF2α or its ester. nih.gov Furthermore, substituents on this benzene ring can fine-tune the activity. The introduction of a methyl group at the 2 or 3-position of the benzene ring results in compounds that are more biologically active than those with a methyl group at the 4-position. nih.gov

Metabolic Fate and Biotransformation Research in Non Human Systems

Characterization of Esterase-Mediated Hydrolysis Pathways in Ocular Tissues

The eye possesses a range of hydrolytic enzymes that are instrumental in the metabolism of topical ophthalmic drugs. nih.gov Esterases, in particular, play a pivotal role in the activation of prodrugs like 15(S)-Fluprostenol isopropyl ester. Upon administration, the isopropyl ester moiety is cleaved by these enzymes, releasing the pharmacologically active 15(S)-fluprostenol.

Research has shown that various ocular tissues in animal models and humans express different levels of esterase activity. nih.govuef.fi The cornea, iris-ciliary body, and retina have been identified as key sites for this hydrolytic conversion. uef.fi Studies focusing on similar prostaglandin (B15479496) analogs, such as latanoprost (B1674536), have demonstrated that the cornea is a primary location for this bioactivation process. caymanchem.com

The efficiency of this hydrolysis is a key determinant of the drug's bioavailability and subsequent therapeutic effect. The conversion of the ester prodrug to the active acid form is essential for its interaction with prostaglandin F (FP) receptors. caltagmedsystems.co.uk

Table 1: Relative Esterase Activity in Human Ocular Tissues

| Ocular Tissue | Relative CES1 Expression | Relative CES2 Expression |

| Retina | High | Low |

| Iris-Ciliary Body | High | Low |

| Cornea | Moderate | Low |

| Choroid | Moderate | Low |

| Sclera | Low | Low |

| Lens | Low | Low |

| Vitreous Humor | Very Low | Very Low |

This table is a qualitative representation based on findings from studies on carboxylesterases (CES) in human ocular tissues. uef.fi CES1 is a key enzyme in the hydrolysis of many ester prodrugs.

Identification and Analysis of Oxidized Metabolites (e.g., 15-keto Fluprostenol (B1673476) Isopropyl Ester)

Following or concurrent with hydrolysis, the active metabolite, 15(S)-fluprostenol, can undergo further biotransformation. A significant metabolic pathway is the oxidation of the 15-hydroxyl group. This process leads to the formation of 15-keto metabolites, which generally exhibit greatly reduced biological activity compared to the parent compound. eurekaselect.com

One such metabolite is 15-keto fluprostenol isopropyl ester. researchgate.net This compound represents a product of the oxidative metabolism that can occur before or after the hydrolysis of the ester group. The formation of 15-keto derivatives is a common inactivation pathway for prostaglandins (B1171923). eurekaselect.com

Other potential metabolites can arise from further modifications, such as beta-oxidation of the carboxylic acid side chain, leading to shorter-chain derivatives. The identification and quantification of these metabolites are crucial for a comprehensive understanding of the drug's pharmacokinetic profile.

Role of Specific Enzymes in Metabolism (e.g., 15-hydroxyprostaglandin dehydrogenase)

The primary enzyme responsible for the oxidation of the 15-hydroxyl group of prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). eurekaselect.comuniprot.org This NAD+-dependent enzyme catalyzes the conversion of prostaglandins into their 15-keto forms, effectively terminating their biological signaling. eurekaselect.com

Studies have confirmed the expression of 15-PGDH in various ocular tissues, including the cornea. caymanchem.com The activity of this enzyme is a critical factor in regulating the local concentration and duration of action of active prostaglandins within the eye. caymanchem.comnih.gov The interplay between the activating esterases and the inactivating 15-PGDH is a key determinant of the net pharmacological effect of this compound.

The metabolic pathway can be summarized as follows: this compound is first hydrolyzed by esterases to the active 15(S)-fluprostenol. Subsequently, 15-PGDH oxidizes 15(S)-fluprostenol to the inactive 15-keto-fluprostenol. This two-step process ensures a localized and controlled therapeutic effect.

Table 2: Key Enzymes in the Metabolism of this compound

| Enzyme | Function | Location in the Eye |

| Esterases (e.g., CES1) | Hydrolysis of the isopropyl ester (Prodrug activation) | Cornea, Iris-Ciliary Body, Retina uef.fi |

| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Oxidation of the 15-hydroxyl group (Inactivation) | Cornea caymanchem.com |

Advanced Analytical Methodologies for 15 S Fluprostenol Isopropyl Ester Research

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, CMR)

The definitive identification and structural elucidation of 15(S)-Fluprostenol isopropyl ester rely heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Carbon-13 NMR (CMR or ¹³C NMR). These non-destructive techniques provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

For a molecule with the complexity of this compound (C₂₆H₃₅F₃O₆), a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential.

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. Key signals would include those for the aromatic protons of the trifluoromethylphenoxy group, the vinyl protons of the two side chains, the protons of the cyclopentane (B165970) ring, and the characteristic signals for the isopropyl ester group (a doublet and a septet).

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. This is particularly useful for identifying the carbonyl carbon of the ester, the carbons of the aromatic ring, the olefinic carbons, and the carbons bearing hydroxyl groups.

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, helping to piece together the spin systems within the two side chains and the cyclopentane ring. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete molecular skeleton.

The structural elucidation process for novel or synthesized small molecules like this compound is a meticulous task that involves isolating the compound with high purity, followed by the acquisition and interpretation of a full suite of spectroscopic data. springernature.com

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals for aromatic protons, vinyl protons, methine protons of the cyclopentane ring, protons adjacent to hydroxyl groups, and the isopropyl ester group. |

| ¹³C NMR | Resonances for ester carbonyl, aromatic carbons, olefinic carbons, carbons of the cyclopentane ring, and the trifluoromethyl carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (500.6 g/mol ). scbt.com |

| Infrared (IR) Spectroscopy | Absorption bands for O-H (hydroxyl), C=O (ester), C=C (alkene), and C-F (trifluoromethyl) functional groups. |

Chromatographic Methods for Purity and Identity Assessment (e.g., GC-MS)

Chromatographic techniques are indispensable for determining the purity of this compound and for identifying any related substances or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C8 or C18 column is a standard method for the analysis of prostaglandin (B15479496) analogs. nih.gov Detection is typically performed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). HPLC-MS is particularly powerful as it provides both retention time data for quantification and mass data for identity confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. thepharmajournal.com For non-volatile compounds like prostaglandins (B1171923), a derivatization step is necessary to increase their volatility and thermal stability. nih.gov This often involves silylation to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.gov

A typical GC-MS method for purity assessment would involve:

Derivatization: The sample is treated with a silylating agent, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.gov

GC Separation: The derivatized sample is injected into the GC, where it is separated from impurities on a capillary column (e.g., a PE-5MS column). thepharmajournal.com

MS Detection: The separated compounds are ionized (e.g., by electron ionization or negative chemical ionization) and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the main peak as this compound and to identify any impurities by comparing their spectra to a library. thepharmajournal.com

GC-MS is also valuable for detecting potential isomeric impurities, such as the 5,6-trans isomer or the 15(R) epimer. cvmh.fr

Table 2: Comparison of Chromatographic Methods for Purity Assessment

| Method | Advantages | Considerations |

|---|---|---|

| HPLC-DAD/MS | Applicable to a wide range of compounds without derivatization; provides both quantitative and qualitative data. nih.govresearchgate.net | May have lower resolution for certain isomers compared to GC. |

| GC-MS | High chromatographic efficiency and sensitivity; provides definitive structural information through mass spectra. thepharmajournal.comnih.gov | Requires a derivatization step for non-volatile analytes like prostaglandins, which can add complexity to sample preparation. nih.govamericanpharmaceuticalreview.com |

Methodologies for Quantifying Active Metabolites in Biological Matrices

Following administration, the prodrug this compound is rapidly hydrolyzed by esterases in tissues like the cornea to its biologically active free acid, fluprostenol (B1673476). cvmh.fr Quantifying this active metabolite in biological matrices such as plasma is essential for pharmacokinetic studies. Due to the low concentrations and the complexity of the matrix, highly sensitive and selective methods are required.

The standard approach involves a combination of sample extraction, chromatographic separation, and detection by tandem mass spectrometry (MS/MS).

Sample Preparation: The first step is to isolate the analyte from the biological matrix and remove interfering substances. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. nih.govnih.gov A common procedure involves:

Acidification of the plasma sample. nih.gov

Application of the sample to a reversed-phase SPE cartridge (e.g., C18). nih.gov

Washing the cartridge to remove salts and polar interferences.

Eluting the analyte and internal standard with an organic solvent. nih.gov

Chromatographic Separation and Detection: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological fluids. researchgate.netmdpi.com

LC: The extracted sample is injected into an HPLC or UHPLC system, typically with a C18 column, for separation. nih.gov

MS/MS: The eluent from the LC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov

A deuterated analog of the analyte is often used as an internal standard to correct for variations in sample preparation and instrument response. nih.govlcms.cz

Alternatively, GC-tandem Mass Spectrometry (GC-MS/MS) with negative chemical ionization (NCI) can be employed, which offers extremely high sensitivity for electrophilic compounds like derivatized prostaglandins. nih.gov This method involves derivatization of the extracted fluprostenol (e.g., with pentafluorobenzyl bromide and MSTFA) prior to GC-MS/MS analysis. nih.gov

Table 3: Example of a Validated LC-MS/MS Method for a Prostaglandin Analog Metabolite

| Parameter | Finding |

|---|---|

| Analyte | Travoprost (B1681362) Free Acid (Fluprostenol) |

| Internal Standard | Tetradeuterated analog |

| Matrix | Human Plasma nih.gov |

| Extraction | Reversed-phase Solid-Phase Extraction (SPE) nih.gov |

| Chromatography | HPLC with C18 column nih.gov |

| Detection | Negative Ion Electrospray Tandem Mass Spectrometry (ESI-MS/MS) nih.gov |

| Validated Range | 0.010 - 3.00 ng/mL nih.gov |

| Accuracy & Precision | Demonstrated to be fully adequate for clinical pharmacokinetic studies. nih.gov |

Emerging Research Applications and Future Directions for 15 S Fluprostenol Isopropyl Ester Research

Investigation of Novel Research Applications Beyond Ocular Hypertension (e.g., Hair Growth, Neuroprotection)

Emerging evidence suggests that the biological activities of 15(S)-Fluprostenol isopropyl ester and its derivatives may extend beyond the eye, with hair growth being a particularly promising area of investigation.

Hair Growth:

Prostaglandin (B15479496) F2α analogs, including the structurally related compound fluprostenol (B1673476), are known to influence the hair cycle. researchgate.net Specifically, they can prolong the anagen (growth) phase and stimulate dermal papilla and hair bulb proliferation. researchgate.net This has led to research into the application of these compounds for cosmetic enhancement of eyelashes.

A double-blind, vehicle-controlled study investigated the efficacy of a gel containing 15-keto fluprostenol isopropyl ester for eyelash growth. The results demonstrated a statistically significant increase in eyelash length in the treatment group compared to the vehicle-only group. nih.gov After the treatment period, 80% of participants in the treatment group reported having longer and darker lashes, compared to only 20% in the control group. nih.gov Another study also highlighted the stimulatory effect of 15-keto fluprostenol isopropyl ester on eyelash growth and thickening. nih.govresearchgate.net These findings suggest a potential application for this compound derivatives in addressing eyelash hypotrichosis. researchgate.netnih.gov

| Study Focus | Compound | Key Findings |

| Eyelash Growth | 15-keto fluprostenol isopropyl ester | Statistically significant increase in eyelash length compared to vehicle. 80% of users reported longer, darker lashes. nih.gov |

| Eyelash Growth and Thickening | 15-keto fluprostenol isopropyl ester | Demonstrated a stimulatory effect on the growth and thickening of eyelashes. nih.govresearchgate.net |

Neuroprotection:

While direct research on the neuroprotective effects of this compound is still in its early stages, the broader class of prostaglandin F2α analogs has been a subject of interest in neuroscience research. cvmh.fr The FP receptor, the primary target of fluprostenol (the active metabolite of its isopropyl ester), is expressed in various tissues, and its activation can trigger diverse cellular signaling pathways. cvmh.fr The potential for these pathways to influence neuronal health and survival warrants further investigation. Future research may explore whether this compound can modulate inflammatory processes or oxidative stress in the nervous system, which are key factors in many neurodegenerative diseases.

Development of New Analogues with Enhanced Selectivity, Efficacy, and Pharmacokinetic Profiles

The development of new analogs of this compound is a key strategy for improving its therapeutic index. The goal is to synthesize compounds with greater selectivity for the FP receptor, thereby enhancing efficacy and potentially reducing off-target effects.

Inversion of the stereochemistry at the C-15 position of ocular hypotensive prostaglandins (B1171923), as seen in this compound, generally leads to a significant reduction in potency compared to the 15(R) epimer. cvmh.fr However, this also presents an opportunity to create analogs with a more favorable balance of activity and tolerability.

Researchers are exploring modifications to various parts of the molecule, including the omega chain. For instance, the addition of a trifluoromethyl group to the meta position of the phenoxy ring has been shown to unexpectedly increase the reduction of intraocular pressure. google.com The development of 15-keto derivatives, such as 15-keto fluprostenol isopropyl ester, represents another approach. nih.govresearchgate.net This derivative is an ester form of the FP receptor agonist fluprostenol that has been oxidized at the 15-carbon position. caymanchem.com While it is considered a potential inactive metabolite of fluprostenol isopropyl ester, it has demonstrated efficacy in promoting eyelash growth. nih.govresearchgate.netcaymanchem.com

Future efforts in analog development will likely focus on fine-tuning the structure to optimize interactions with the FP receptor and to improve pharmacokinetic properties, such as corneal penetration and metabolic stability.

Methodological Advancements in Prostaglandin Research (e.g., Bioinformatics, Functional Genomics, CRISPR/Cas9 in Target Validation)

The field of prostaglandin research is being propelled forward by significant technological and methodological advancements. These tools are crucial for elucidating the complex biology of prostaglandin signaling and for identifying and validating new therapeutic targets.

Bioinformatics and Functional Genomics: The integration of high-throughput sequencing technologies with powerful bioinformatics tools has revolutionized the study of genomics, transcriptomics, proteomics, and metabolomics. ejbi.org These "omics" approaches provide a comprehensive view of the biological systems influenced by prostaglandin analogs. ejbi.org Bioinformatics platforms are essential for analyzing the vast datasets generated by these technologies, helping to identify the genes and pathways that are modulated by compounds like this compound. ejbi.org

CRISPR/Cas9 in Target Validation: The development of CRISPR/Cas9 gene-editing technology has provided an unprecedented ability to precisely modify genomes. nih.govnih.govmdpi.com This powerful tool is invaluable for validating the role of specific receptors and signaling molecules in the action of prostaglandin analogs. insigene.com For example, CRISPR/Cas9 can be used to knock out the gene encoding the FP receptor in cell lines or animal models, allowing researchers to definitively determine if the effects of this compound are mediated through this receptor. This technology is instrumental in designing experiments and analyzing the outcomes of gene editing. ejbi.org The synergy between CRISPR/Cas9 and bioinformatics is particularly powerful, with computational tools playing a critical role in the design of guide RNAs and the assessment of editing outcomes. insigene.com

Identification of Research Gaps and Unexplored Biological Pathways Related to this compound Action

Despite the progress made, significant research gaps remain in our understanding of this compound and its biological effects.

Receptor Binding and Downstream Signaling: While it is understood that the 15(R) epimer, travoprost (B1681362), is a potent FP receptor agonist, the precise binding affinity and functional activity of the 15(S) epimer at the FP receptor and other prostanoid receptors are not well-characterized. cvmh.fr Further radioligand binding studies and functional assays are needed to fully elucidate its receptor interaction profile.

Metabolism and Pharmacokinetics: The metabolic fate of this compound in various tissues is not fully understood. While its active form is the corresponding free acid, 15(S)-fluprostenol, further research is needed to identify all of its metabolites and their biological activities. caymanchem.com For instance, 15-keto fluprostenol isopropyl ester is a known metabolite of travoprost with weak FP receptor binding affinity. scbt.com

Non-FP Receptor Mediated Effects: It is possible that some of the biological effects of this compound are mediated through pathways independent of the FP receptor. Investigating its activity in cells or tissues lacking the FP receptor could reveal novel mechanisms of action.

Therapeutic Potential in Other Tissues: Beyond the eye and hair follicles, the potential effects of this compound on other tissues and organ systems remain largely unexplored. Given the widespread distribution of prostaglandin receptors, there may be untapped therapeutic applications in areas such as inflammation, cardiovascular disease, and bone metabolism. cvmh.fr

Addressing these research gaps will be crucial for fully realizing the therapeutic potential of this compound and for the rational design of new, more effective prostaglandin-based therapies.

Q & A

Q. What approaches address discrepancies in intraocular pressure (IOP)-lowering efficacy across preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.